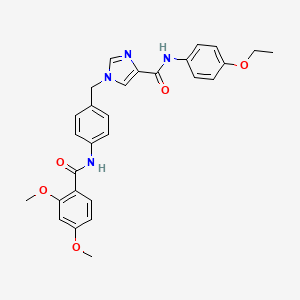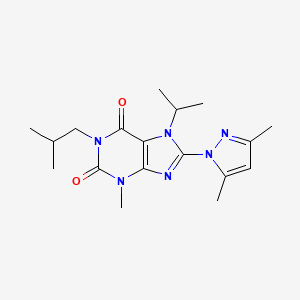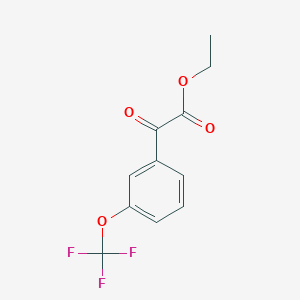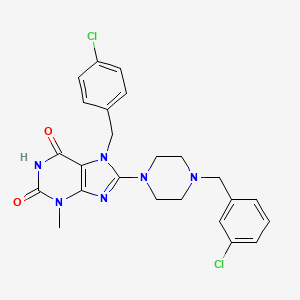![molecular formula C14H18N4O3 B2711486 N-[(oxolan-2-yl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1396886-34-2](/img/structure/B2711486.png)
N-[(oxolan-2-yl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(oxolan-2-yl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C14H18N4O3 and its molecular weight is 290.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical and Biological Activities of Pyrazine Derivatives
Pyrazine derivatives, including 1-(pyrazine-2-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)azetidine-3-carboxamide, have been extensively studied for their diverse chemical and biological activities. These activities are attributed to the structural features of pyrazine derivatives that allow for a variety of chemical modifications, leading to compounds with significant pharmacological effects.
Antifungal and Immunomodulating Activities
Research on pyrazine derivatives has revealed their potential in antifungal and immunomodulating applications. These compounds exhibit promising activity against a variety of fungal pathogens, which could be attributed to their ability to interfere with fungal cell wall synthesis or other critical biological processes in fungi. Furthermore, pyrazine derivatives may also modulate the immune response, enhancing the body's ability to fight off fungal infections (Schiaffella & Vecchiarelli, 2001).
Applications in Organic Synthesis and Catalysis
Pyrazine derivatives play a crucial role in organic synthesis and catalysis. Their unique chemical structure makes them suitable ligands for metal complexes, facilitating various catalytic reactions. This utility in catalysis extends to the synthesis of other complex organic molecules, highlighting the versatility and importance of pyrazine derivatives in modern synthetic chemistry (Li et al., 2019).
Role in Drug Discovery and Development
The structural diversity and biological activity of pyrazine derivatives make them valuable scaffolds in drug discovery and development. These compounds have been investigated for their therapeutic potential in various diseases, including cancer, infectious diseases, and metabolic disorders. The ability to modify the pyrazine core structure has led to the development of novel compounds with enhanced efficacy and reduced toxicity, contributing to the advancement of medicinal chemistry (Ferreira & Kaiser, 2012).
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c19-13(17-6-11-2-1-5-21-11)10-8-18(9-10)14(20)12-7-15-3-4-16-12/h3-4,7,10-11H,1-2,5-6,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQGSWKQXDEDQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2CN(C2)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzoylbenzamide](/img/structure/B2711406.png)
![[4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid](/img/structure/B2711408.png)

![9-benzyl-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2711411.png)
![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2711414.png)






![2-Methyl-4-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2711425.png)
